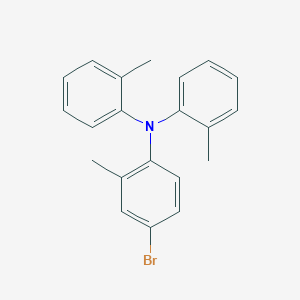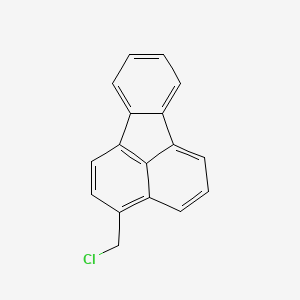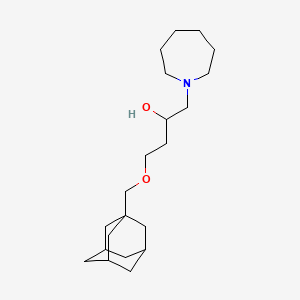
1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol is a complex organic compound that features an adamantyl group, a hexahydro-1H-azepinyl group, and a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol typically involves multiple steps, starting from readily available precursors. The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction, while the hexahydro-1H-azepinyl group can be synthesized through a series of reduction and cyclization reactions. The final step involves the coupling of these two moieties with a propanol derivative under specific reaction conditions, such as the use of a strong base or acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The adamantyl or azepinyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development due to its unique structural properties.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action for 1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-butanol
- 1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-ethanol
Uniqueness
1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
73972-47-1 |
|---|---|
Molekularformel |
C21H37NO2 |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
4-(1-adamantylmethoxy)-1-(azepan-1-yl)butan-2-ol |
InChI |
InChI=1S/C21H37NO2/c23-20(15-22-6-3-1-2-4-7-22)5-8-24-16-21-12-17-9-18(13-21)11-19(10-17)14-21/h17-20,23H,1-16H2 |
InChI-Schlüssel |
ODFUUKDOWIAKCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)CC(CCOCC23CC4CC(C2)CC(C4)C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13773832.png)
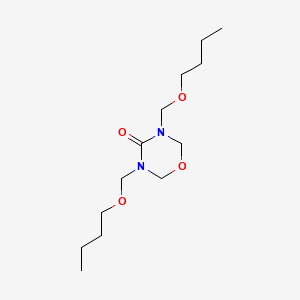
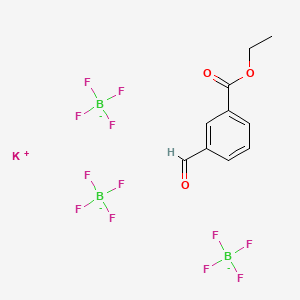
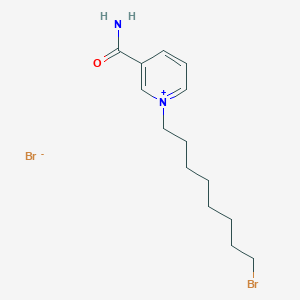
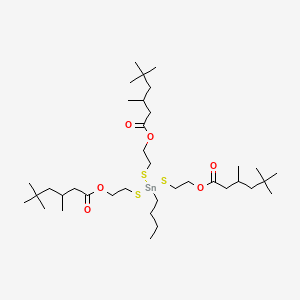

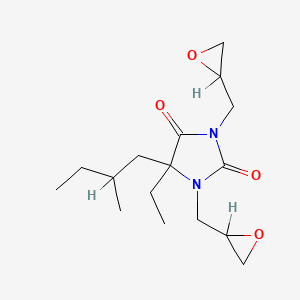
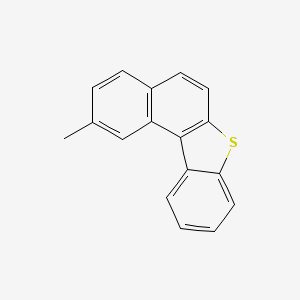
![Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III)](/img/structure/B13773878.png)

